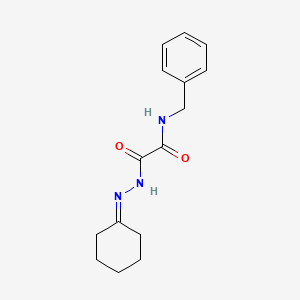![molecular formula C20H28N2O4 B5190079 N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B5190079.png)
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide (CPP) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CPP is a derivative of piperidine and has a cyclopropyl group attached to its nitrogen atom.
Mécanisme D'action
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine and reduces the activity of the receptor. The NMDA receptor is involved in the regulation of calcium influx into neurons, which is important for synaptic plasticity and neuronal survival. By blocking the NMDA receptor, this compound can modulate neuronal activity and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as stroke and epilepsy. This compound can reduce the extent of neuronal damage and improve functional outcomes. This compound has also been shown to have antidepressant and anxiolytic effects in animal studies. However, the exact biochemical and physiological effects of this compound are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide in lab experiments is its high potency and specificity for the NMDA receptor. This compound can be used at low concentrations to selectively block the NMDA receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent administration to maintain its effects. This compound can also have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
Future research on N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide could focus on identifying its potential therapeutic applications in neurological disorders. This compound could be used in combination with other drugs to enhance its neuroprotective effects and reduce its side effects. This compound could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and addiction. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide can be synthesized by reacting 2,5-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then reacted with cyclopropylamine to obtain this compound. The purity of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has been used in animal studies to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-16-6-7-18(26-2)17(13-16)20(24)22-11-9-14(10-12-22)3-8-19(23)21-15-4-5-15/h6-7,13-15H,3-5,8-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCWJPOPOGOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5190006.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5190021.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5190028.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5190036.png)
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)

![N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5190085.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5190089.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5190104.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5190113.png)
![1-(2,5-dimethyl-3-furoyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trifluoroacetate](/img/structure/B5190118.png)
